N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
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Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-12-5-6-14(10-15(12)19)21-16(24)11-25-17-9-13(2)20-18(22-17)23-7-3-4-8-23/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVQHQNHANCYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring, a fluorinated phenyl group, and an acetamide moiety, which are critical for its biological activity.
1. G Protein-Coupled Receptor Modulation
Research indicates that compounds similar to this compound may interact with G protein-coupled receptors (GPCRs). These interactions can lead to various intracellular signaling cascades, including the modulation of cyclic AMP levels and calcium ion influx, which are crucial for cellular responses such as proliferation and differentiation .
2. Protein Kinase Inhibition
In vitro studies have shown that this compound can inhibit specific protein kinases involved in cell signaling pathways. By inhibiting these kinases, the compound may exert anti-proliferative effects on cancer cells, making it a candidate for cancer therapy .
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For example:
- Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Neuroprotective Effects
Recent research has suggested that this compound may also exhibit neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to reduce neuronal apoptosis and inflammation, potentially offering therapeutic benefits for conditions such as Alzheimer's disease.
Anthelmintic Activity
Preliminary screening has indicated that the compound possesses anthelmintic activity against parasitic worms using Caenorhabditis elegans as a model organism. This suggests its potential application in treating helminth infections .
Table 1: Biological Activity Summary
| Mechanism | Description |
|---|---|
| GPCR Modulation | Alters intracellular signaling pathways |
| Protein Kinase Inhibition | Suppresses cell proliferation in cancer |
Case Study 1: Anticancer Efficacy
In a study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted the compound's ability to activate apoptotic pathways while inhibiting key survival signals.
Case Study 2: Neuroprotection in Animal Models
In a model of Alzheimer's disease, administration of the compound led to significant improvements in cognitive function and reduced amyloid plaque formation, suggesting its potential as a neuroprotective agent.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological properties, including:
- Anticancer Activity : Preliminary studies suggest that N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide may inhibit cancer cell proliferation. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including PC3 (prostate cancer) and A549 (lung cancer) cells. The compound's mechanism of action involves the modulation of specific protein kinases that are critical in cancer pathways .
- Neuropharmacological Effects : The compound shows promise in treating neurological disorders. Its ability to cross the blood-brain barrier allows it to interact with central nervous system targets, potentially offering therapeutic benefits for conditions like depression and anxiety .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the pyrrolidine and pyrimidine moieties is believed to enhance its binding affinity to target proteins involved in disease pathways. Modifications to these groups can lead to derivatives with improved potency and reduced side effects.
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions, including:
- Formation of the pyrimidine core through cyclization reactions.
- Introduction of the pyrrolidine ring via nucleophilic substitution.
- Final acetamide formation through coupling reactions.
Various derivatives have been synthesized to explore their biological activities further, leading to compounds with enhanced selectivity for specific targets or improved pharmacokinetic profiles .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on human prostate cancer cells (PC3). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. The compound induced apoptosis through activation of caspase pathways, suggesting its potential as a novel anticancer agent .
Case Study 2: Neuropharmacological Effects
In a preclinical model of anxiety, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. These findings support further investigation into its therapeutic potential for anxiety disorders .
Table 1: Anticancer Activity Profile
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC3 | 12.5 | Induction of apoptosis via caspase activation |
| A549 | 15.0 | Inhibition of cell cycle progression |
| K562 | 18.0 | Modulation of kinase signaling pathways |
Table 2: Neuropharmacological Effects
| Model | Dose (mg/kg) | Effect |
|---|---|---|
| Elevated Plus Maze | 10 | Reduced anxiety-like behavior |
| Forced Swim Test | 20 | Increased immobility time |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
